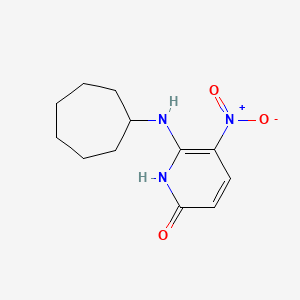
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a cycloheptylamino group attached to the pyridine ring, along with a nitro group and a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one typically involves the nitration of a pyridine derivative followed by the introduction of the cycloheptylamino group. One common method involves the following steps:
Nitration: The starting material, 2-hydroxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then reacted with cycloheptylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cycloheptylamino group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylamino)-5-nitropyridin-2-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
6-(Cyclopentylamino)-5-nitropyridin-2-ol: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one is unique due to the presence of the cycloheptylamino group, which may confer different physical and chemical properties compared to its analogs
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-(cycloheptylamino)-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O3/c16-11-8-7-10(15(17)18)12(14-11)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,13,14,16) |
InChI Key |
LWUFAGNPFPPDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















